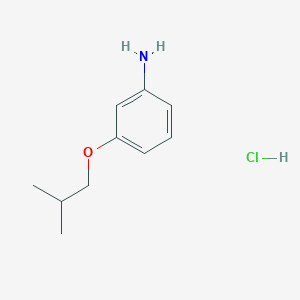![molecular formula C16H20N2O2S B4747809 N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide](/img/structure/B4747809.png)
N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide
説明
N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide, also known as MBP, is a chemical compound that has been extensively studied in scientific research. It belongs to the family of benzothiophene derivatives and has been found to have various applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide acts on various molecular targets, including dopamine and serotonin receptors. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood and behavior. N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide has also been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in the regulation of mood and behavior. N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide has also been found to decrease the levels of the stress hormone cortisol, which is involved in the body's response to stress.
実験室実験の利点と制限
N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its effects have been well-characterized. However, N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, its effects may vary depending on the specific cell line or animal model used in the experiment.
将来の方向性
There are several future directions for research on N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide. One area of interest is the development of N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide analogs with improved pharmacological properties. Another area of interest is the investigation of N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide's effects on other molecular targets, such as G protein-coupled receptors. Additionally, further research is needed to understand the long-term effects of N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide on the brain and body, as well as its potential for use in clinical settings.
Conclusion:
In conclusion, N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antipsychotic, and antidepressant properties, and its mechanism of action involves the modulation of neurotransmitters such as dopamine and serotonin. While it has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its effects and potential for use in clinical settings.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antipsychotic, and antidepressant properties. N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to have antipsychotic effects in animal models of schizophrenia and to have antidepressant effects in animal models of depression.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-16(14-12-21-15-5-2-1-4-13(14)15)17-6-3-7-18-8-10-20-11-9-18/h1-2,4-5,12H,3,6-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXVJCPAIHMYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4747729.png)
![N-(1-methylbutyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4747733.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4747737.png)
![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B4747761.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4747765.png)
![3-({[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4747770.png)

![ethyl 2-{[({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747779.png)
![2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4747783.png)
![N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4747786.png)
![1-(2-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine](/img/structure/B4747787.png)
![2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4747794.png)
![N-(3-methoxypropyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4747801.png)
![4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoic acid](/img/structure/B4747811.png)